N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylpropanamide
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Overview
Description
n-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)isobutyramide: is an organic compound that features a furan ring, a dimethylamino group, and an isobutyramide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)isobutyramide typically involves the following steps:
Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis.
Introduction of the dimethylamino group: This step might involve the alkylation of a furan derivative with a dimethylamine precursor.
Formation of the isobutyramide moiety: This can be done by reacting the intermediate with isobutyryl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the furan ring or the amide group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like halides or other amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could lead to tetrahydrofuran derivatives.
Scientific Research Applications
n-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)isobutyramide: could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of n-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)isobutyramide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- n-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)acetamide
- n-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)propionamide
Uniqueness
The uniqueness of n-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)isobutyramide lies in its specific combination of functional groups, which might confer unique biological or chemical properties compared to its analogs.
Properties
Molecular Formula |
C12H20N2O2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H20N2O2/c1-9(2)12(15)13-8-10(14(3)4)11-6-5-7-16-11/h5-7,9-10H,8H2,1-4H3,(H,13,15) |
InChI Key |
KLOJCFNZCLPHSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CC=CO1)N(C)C |
Origin of Product |
United States |
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